molecular formula C19H14N6O4 B2473949 2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899996-66-8

2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2473949
CAS No.: 899996-66-8
M. Wt: 390.359
InChI Key: MKVXQDWCPOCXRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidin-4-one class, characterized by a fused heterocyclic core with a nitrophenyl group at the acetamide moiety. Its structure integrates a phenyl group at position 1 of the pyrazolo-pyrimidine ring and a 4-nitrophenyl substituent on the acetamide side chain.

Properties

IUPAC Name

2-(4-nitrophenyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O4/c26-17(10-13-6-8-15(9-7-13)25(28)29)22-23-12-20-18-16(19(23)27)11-21-24(18)14-4-2-1-3-5-14/h1-9,11-12H,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVXQDWCPOCXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a novel pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C17H15N5O3\text{C}_{17}\text{H}_{15}\text{N}_{5}\text{O}_{3}

This structure features a nitrophenyl group, a pyrazolo-pyrimidine core, and an acetamide moiety, which may contribute to its biological properties.

Research indicates that compounds similar to This compound exhibit various mechanisms of action:

  • Antioxidant Activity : Molecular docking studies suggest that the compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways .
  • Anti-inflammatory Properties : The presence of nitro groups has been linked to anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and enzymes .

Antioxidant and Anti-inflammatory Effects

A study conducted using molecular docking simulations demonstrated that the compound could effectively bind to key enzymes involved in oxidative stress and inflammation. The results indicated significant potential for managing conditions characterized by oxidative damage and inflammation .

Antimicrobial Activity

In vitro studies have shown that derivatives of pyrazolo-pyrimidines exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have demonstrated efficacy against various bacterial strains, suggesting a potential for antimicrobial activity .

Cytotoxicity

Preliminary cytotoxicity assays indicate that this compound may inhibit the proliferation of certain cancer cell lines. This effect is likely mediated through the induction of apoptosis and cell cycle arrest mechanisms .

Cell Line IC50 (µM) Mechanism
A431 (vulvar carcinoma)15Induction of apoptosis
MCF7 (breast cancer)20Cell cycle arrest

Case Studies

Several studies have explored the biological activity of pyrazolo-pyrimidine derivatives. For instance:

  • Study on Antitumor Activity : A derivative similar to the compound was tested against various human tumor cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
  • Inflammation Models : In animal models of inflammation, compounds with similar structures demonstrated significant reductions in inflammatory markers, supporting their potential use in treating inflammatory diseases .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can reduce inflammation in models of carrageenan-induced edema, suggesting their potential as anti-inflammatory agents .

Antioxidant Properties

Molecular docking studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives possess antioxidant capabilities. The presence of nitro groups enhances the electron-withdrawing ability, which may increase the compound's reactivity with free radicals . This property is crucial for developing drugs aimed at oxidative stress-related diseases.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrazolo[3,4-d]pyrimidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings highlight the compound's potential in treating infections .

Antitumor Activity

Some studies suggest that pyrazolo[3,4-d]pyrimidine derivatives may exhibit antitumor effects by inhibiting specific enzymes involved in cancer progression. For example, compounds with similar structures have been reported to inhibit xanthine oxidase and may be useful in cancer treatment strategies .

Case Studies

Several case studies have documented the biological activities of related compounds:

StudyCompoundActivityFindings
5-Amino-3-methylthio-1-(4-nitrophenyl)pyrazol-4-carbonitrileAnti-inflammatoryReduced edema in animal models
Allopurinol (a related analog)AntitumorInhibits xanthine oxidase; used for gout treatment
Various pyrazolo[3,4-d]pyrimidinesAntimicrobialEffective against E. coli and S. aureus

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]Pyrimidin-4-One Derivatives

Substituent Variations on the Acetamide Side Chain
  • 2-[1-(4-Fluorophenyl)-4-Oxo-1,4-Dihydro-5H-Pyrazolo[3,4-d]Pyrimidin-5-Yl]-N-(2-Methoxyphenyl)Acetamide () :
    • Structural Differences: Replaces the nitro group with a methoxy group at the phenyl ring of the acetamide.
    • Implications: The methoxy group (electron-donating) may reduce electrophilicity compared to nitro, altering target interaction.
  • N-(3-Methoxyphenyl) Analog () :
    • Structural Differences: Methoxy group at the meta position instead of para.
    • Implications: Positional isomerism could affect steric hindrance or hydrogen bonding with receptors.
Modifications to the Pyrazolo-Pyrimidine Core
  • 1-(4-Imino-1-Substituted-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)Urea Derivatives (): Structural Differences: Urea replaces the acetamide group. Biological Relevance: Demonstrated in vitro anticancer activity against breast cancer cell lines, suggesting the urea moiety enhances cytotoxicity .

Heterocyclic Modifications in Analogous Scaffolds

  • Thiazolidinone Derivatives (): Example: N-(4-Nitrophenyl)-2-(4-Oxo-2-Phenylimino-1,3-Thiazolidin-5-yl)Acetamide. Structural Differences: Replaces pyrazolo-pyrimidine with a thiazolidinone ring. Tautomerism: Exists as a 1:1 tautomeric mixture, which may influence solubility and metabolic stability .

Substituent Effects on Pharmacokinetic Properties

  • 2-(4-Aminophenyl)-N-(3,3-Diphenylpropyl)Acetamide (): Structural Differences: Aminophenyl group instead of nitrophenyl. Synthesis: Derived via nitro reduction, highlighting the nitro group’s role as a synthetic intermediate.

Antioxidant Activity in Coumarin-Acetamide Hybrids ()

This suggests the acetamide group may synergize with heterocyclic systems to scavenge free radicals .

Anticancer Potential ()

Pyrazolo[3,4-d]pyrimidin derivatives with urea or fluorophenyl groups (e.g., ) show inhibitory effects on carbonic anhydrase IX, a cancer-associated enzyme. The nitro group in the target compound may similarly enhance binding to hydrophobic enzyme pockets .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Reference
2-(4-Nitrophenyl)-N-(4-Oxo-1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-5(4H)-yl)Acetamide Pyrazolo[3,4-d]pyrimidin-4-one 4-Nitrophenyl (acetamide) Under investigation N/A
2-[1-(4-Fluorophenyl)-4-Oxo-...-N-(2-Methoxyphenyl)Acetamide Pyrazolo[3,4-d]pyrimidin-4-one 4-Fluorophenyl, 2-Methoxyphenyl Not reported
1-(4-Imino-1-Substituted-Pyrazolo[3,4-d]Pyrimidin-5-yl)Urea Pyrazolo[3,4-d]pyrimidin-4-one Urea moiety Anticancer (in vitro)
N-(4-Nitrophenyl)-2-(4-Oxo-2-Phenylimino-1,3-Thiazolidin-5-yl)Acetamide Thiazolidinone 4-Nitrophenyl, phenylimino Tautomerism observed

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclization, while ethanol improves acylation yields .
  • Catalysts : Triethylamine or pyridine facilitates deprotonation and accelerates amide bond formation .
  • Temperature control : Maintain 60–80°C for cyclization to avoid side reactions; room temperature suffices for acylation .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

  • 1H/13C NMR : Resolve aromatic protons (δ 7.2–8.5 ppm) and confirm acetamide NH signals (δ ~10–13 ppm) . For example, the 4-nitrophenyl group shows distinct splitting patterns due to para-substitution .
  • FT-IR : Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and nitro group vibrations (asymmetric NO₂ at ~1520 cm⁻¹) .
  • LCMS/HRMS : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm purity and molecular weight .

Advanced: How can structural modifications enhance biological activity?

Answer:

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring to improve binding affinity to kinase targets .
  • Heteroatom replacement : Replace oxygen with sulfur in the acetamide linker to enhance metabolic stability (e.g., thioamide derivatives) .
  • Hybridization : Combine with urea moieties (e.g., CBS-1 in ) to dual-target kinases and apoptosis pathways, improving cytotoxicity .

Q. Methodology :

  • Use Suzuki coupling for aryl substitutions or click chemistry for triazole incorporation .
  • Validate modifications via in vitro assays (e.g., IC50 against A549 cells) and molecular docking to assess target interactions .

Advanced: What in vitro methods evaluate anticancer activity, and how are contradictions resolved?

Answer:

  • Cytotoxicity assays : MTT or SRB assays measure cell viability. For example, compound CBS-1 () showed IC50 values of 0.8–1.2 µM against lung adenocarcinoma .
  • Apoptosis assays : Annexin V/PI staining and caspase-3 activation (via Western blot) confirm programmed cell death .

Q. Resolving contradictions :

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., A549 vs. HEK293) to distinguish selective toxicity .
  • Kinetic studies : Monitor time-dependent effects to rule out false positives from transient inhibition .

Advanced: How can computational methods predict target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or VEGFR2). The nitrophenyl group often anchors in hydrophobic pockets .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate binding modes .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic prioritization .

Basic: What are the solubility and stability profiles under physiological conditions?

Answer:

  • Solubility : Limited aqueous solubility (<10 µg/mL) due to lipophilic nitrophenyl and pyrazolo-pyrimidine groups. Use DMSO for stock solutions (≤10 mM) .
  • Stability : Degrades at pH >8.0 (nitro group reduction). Store at -20°C in inert atmosphere to prevent oxidation .

Q. Characterization :

  • HPLC : Monitor degradation products using C18 columns (ACN/water gradient) .
  • UV-Vis : Track absorbance at λmax ~320 nm (nitrophenyl π→π* transitions) to assess purity .

Advanced: How to design analogs with improved pharmacokinetics?

Answer:

  • Bioisosteres : Replace nitro with cyano (-CN) to reduce toxicity while retaining electron-withdrawing effects .
  • Prodrug strategies : Esterify the acetamide to enhance oral bioavailability (e.g., ethyl ester derivatives) .
  • LogP optimization : Introduce polar groups (e.g., -OH, -SO3H) to lower logP from ~3.5 to <2.0, improving solubility .

Q. Validation :

  • In vitro ADME : Caco-2 permeability assays and microsomal stability tests .
  • In vivo PK : Plasma half-life studies in rodent models .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Answer:

  • Reaction heterogeneity : Use continuous flow reactors for cyclization steps to ensure consistent mixing and heating .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Byproduct management : Implement in-line IR or PAT tools to monitor reaction progress and minimize impurities .

Advanced: How does the compound’s mechanism compare to existing therapeutics?

Answer:

  • Kinase inhibition : Unlike doxorubicin (DNA intercalation), this compound inhibits EGFR and NF-κB pathways, as shown by reduced IL-6 and caspase-3 activation in A549 cells .
  • Selectivity : Pyrazolo-pyrimidine derivatives exhibit lower cardiotoxicity than anthracyclines but may require co-administration with P-gp inhibitors to overcome efflux .

Q. Validation :

  • Comparative IC50 : CBS-1 (derivative) showed 10-fold lower IC50 than doxorubicin in lung cancer models .
  • Transcriptomics : RNA-seq reveals differential expression of apoptosis genes (e.g., BAX, BCL2) .

Basic: What are the safety protocols for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/oral exposure .
  • Spill management : Neutralize with activated charcoal and dispose via hazardous waste channels .
  • First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.